[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate
Description
[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core
Properties
IUPAC Name |
[4-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N6S/c19-9-13-16-18(23-15-4-2-1-3-14(15)22-16)24(17(13)21)11-5-7-12(8-6-11)25-10-20/h1-8H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMXBADMYXKZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)SC#N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate typically involves multiple steps, starting with the formation of the pyrroloquinoxaline core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can modify the compound’s electronic structure, affecting its reactivity and properties.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions, leading to a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound has potential applications in drug development. Its unique properties may allow for the design of new drugs with specific targets and mechanisms of action.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to specific biological effects. The exact pathways involved depend on the context in which the compound is used, whether in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoxaline derivatives and thiocyanate-containing molecules. Examples include:
- [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] isothiocyanate
- [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] cyanate
Uniqueness
What sets [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate apart is its specific combination of functional groups and structural features. This unique combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
